molecular formula C17H15ClN8S B11486603 1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

Cat. No.: B11486603
M. Wt: 398.9 g/mol
InChI Key: XBRWJNPNVYUSGI-UHFFFAOYSA-N
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Description

1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a tetrazole ring, and a chlorobenzyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by treatment with hydrazine hydrate.

    Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is introduced via nucleophilic substitution reactions. This involves the reaction of a chlorobenzyl halide with a thiol group, forming the sulfanyl linkage.

    Attachment of the Tetrazole Ring: The tetrazole ring is typically introduced through a cycloaddition reaction involving azides and nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-({5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
  • 1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine

Uniqueness

1-({5-[(3-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorobenzyl group can significantly affect the compound’s interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15ClN8S

Molecular Weight

398.9 g/mol

IUPAC Name

1-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C17H15ClN8S/c18-13-6-4-5-12(9-13)11-27-17-22-20-15(10-25-16(19)21-23-24-25)26(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H2,19,21,24)

InChI Key

XBRWJNPNVYUSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C(=NN=N4)N

Origin of Product

United States

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